molecular formula C10H11NO4S B2436157 1-(4-Sulfamoylphenyl)cyclopropane-1-carboxylic acid CAS No. 1314790-49-2

1-(4-Sulfamoylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2436157
CAS No.: 1314790-49-2
M. Wt: 241.26
InChI Key: NYCLCUQENKHEOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Sulfamoylphenyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C₁₀H₁₁NO₄S and a molecular weight of 241.26 g/mol This compound is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with a sulfonamide group

Preparation Methods

The synthesis of 1-(4-Sulfamoylphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Cyclopropanation: The cyclopropane ring can be introduced through a cyclopropanation reaction, where an alkene is reacted with a carbene precursor.

    Sulfonamide Introduction: The sulfonamide group can be introduced by reacting the phenyl ring with a sulfonamide reagent under suitable conditions.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-(4-Sulfamoylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or cyclopropane ring are replaced with other groups using suitable reagents and conditions.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Sulfamoylphenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Sulfamoylphenyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can affect various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

1-(4-Sulfamoylphenyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:

    1-(4-Aminophenyl)cyclopropane-1-carboxylic acid: Similar structure but with an amino group instead of a sulfonamide group.

    1-(4-Nitrophenyl)cyclopropane-1-carboxylic acid: Contains a nitro group instead of a sulfonamide group.

    1-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid: Features a hydroxyl group on the phenyl ring.

The uniqueness of this compound lies in its sulfonamide group, which imparts specific chemical and biological properties that are distinct from those of its analogs.

Properties

IUPAC Name

1-(4-sulfamoylphenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c11-16(14,15)8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)(H2,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCLCUQENKHEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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